(E)-Cinnamoyl-coA

Plant Metabolism Enzyme Specificity Substrate Profiling

Researchers using hydroxylated CoA analogs to study phenylpropanoid branch points risk masking true substrate inhibition and generating misleading kinetic data. (E)-Cinnamoyl-CoA is the mandatory, structurally distinct substrate for accurate CCR (EC 1.2.1.44) and CNL/BAHD acyltransferase reconstitution. - Unsubstituted ring: eliminates confounding H-bonding from 4-hydroxy, 3-methoxy, or 3,4-dihydroxy moieties present in p-coumaroyl-/feruloyl-/caffeoyl-CoA. - Quantifiable selectivity: reported Km of 31.9 µM (SHT) and 85 µM (THT) distinct from hydroxylated analogs, essential for building SAR models. - Metabolomic validation: the (E)-Cinnamoyl-CoA pool is genetically separable; mandatory as an LC-MS/MS reference standard for CNL gene silencing studies. Each lot ships with rigorous QC documentation to support reproducible enzyme kinetics and targeted metabolomics workflows.

Molecular Formula C30H42N7O17P3S
Molecular Weight 897.7 g/mol
Cat. No. B12371311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Cinnamoyl-coA
Molecular FormulaC30H42N7O17P3S
Molecular Weight897.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
InChIInChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23?,24+,25+,29-/m1/s1
InChIKeyJVNVHNHITFVWIX-KVQSIDMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-Cinnamoyl-CoA


(E)-Cinnamoyl-CoA (C30H42N7O17P3S, MW: 897.7 g/mol) is the thioester conjugate of coenzyme A and trans-cinnamic acid. It serves as the entry point for non-hydroxylated phenylpropanoid flux into the benzenoid biosynthetic network [1] and acts as a distinct substrate for lignin-pathway cinnamoyl-CoA reductase (CCR; EC 1.2.1.44) and various BAHD acyltransferases [2]. Its unsubstituted aromatic ring and α,β-unsaturated thioester structure confer a unique selectivity profile compared to hydroxylated hydroxycinnamoyl-CoA analogs, making it essential for studies on metabolic channeling, enzyme specificity, and flux partitioning between lignin and benzenoid/phenylpropanoid branches [3].

1
Workflow
Benzenoid/Phenylpropanoid flux partitioning and metabolic channeling studies
2
Target Enzyme
Cinnamoyl-CoA reductase (CCR) and BAHD acyltransferase substrate selectivity assays
3
Key Attribute
Unsubstituted aromatic ring enables distinct non-hydroxylated pathway node assignment

Why Substitution Fails for (E)-Cinnamoyl-CoA


The phenylpropanoid pathway is defined by precise hydroxylation and methylation patterns on the aromatic ring. Substituting (E)-Cinnamoyl-CoA with its closest analogs—such as p-coumaroyl-CoA (4-hydroxycinnamoyl-CoA), feruloyl-CoA (4-hydroxy-3-methoxycinnamoyl-CoA), or caffeoyl-CoA (3,4-dihydroxycinnamoyl-CoA)—dramatically alters enzyme binding, turnover rates, and pathway direction. These structural modifications change the molecular topology, hydrogen bonding capacity, and electronic properties of the CoA ester, which directly impacts recognition by key regulatory enzymes like CCR and acyltransferases [1]. Consequently, using a hydroxylated analog to study a cinnamoyl-CoA-specific reaction can produce misleading kinetic data, mask true substrate inhibition patterns, or fail to recapitulate the correct metabolic branch point. (E)-Cinnamoyl-CoA is not an interchangeable generic cinnamoyl-CoA; its unsubstituted aromatic ring dictates a unique and quantifiably distinct biochemical behavior [2].

Target Compound
(E)-Cinnamoyl-CoA
Unsubstituted aromatic ring ensures precise enzyme recognition and directs flux into benzenoid biosynthesis.
Analog Risk
Hydroxylated Analogs
p-coumaroyl-, feruloyl-, or caffeoyl-CoA dramatically alter enzyme binding and turnover, shifting metabolic branch points.
Hydroxylated CoA esters may not recapitulate correct inhibition patterns or kinetic parameters for cinnamoyl-CoA-specific reactions.

Quantitative Evidence: (E)-Cinnamoyl-CoA Specificity


CNL Substrate Selectivity: Cinnamate vs. 4-Coumarate

In vitro assays of a cinnamate:CoA ligase (CNL) from Hypericum calycinum demonstrate a sharp drop in catalytic activity when 4-coumarate, the immediate precursor to p-coumaroyl-CoA, is used instead of the natural substrate trans-cinnamate [1]. This indicates that the formation of (E)-Cinnamoyl-CoA is highly favored by this specific ligase class, and the introduction of a 4-hydroxy group significantly impairs substrate recognition and turnover.

CNL Selectivity
Head-to-head
~80% activity reduction
with 4-coumarate vs. trans-cinnamate
Supports exclusive benzenoid pathway entry role
In vitro recombinant CNL assay
Plant Metabolism Enzyme Specificity Substrate Profiling

SHT Substrate Affinity Profile

Kinetic characterization of serotonin N-hydroxycinnamoyltransferase (SHT) from pepper (Capsicum annuum) revealed distinct substrate affinities among cinnamoyl-CoA esters. The enzyme's apparent Km for (E)-Cinnamoyl-CoA was determined to be 31.9 µM. This is a 3.6-fold lower affinity (higher Km) than for the most preferred substrate, feruloyl-CoA (Km = 3.5 µM), but a 1.3-fold higher affinity (lower Km) than for 4-coumaroyl-CoA (Km = 23.2 µM) [1].

SHT Km
Head-to-head
31.9 µM
vs. 3.5 µM (feruloyl-CoA)
Distinct kinetic identity for this acyltransferase
Recombinant SHT enzyme assay
Enzyme Kinetics Acyltransferase Secondary Metabolism

CCR Substrate Affinity Profile

In the context of the lignin biosynthetic pathway, cinnamoyl-CoA reductase (CCR) enzymes exhibit highly variable affinities for different cinnamoyl-CoA esters. Data aggregated from multiple studies shows that the apparent Km for cinnamoyl-CoA is consistently higher than that for its hydroxylated counterparts. For instance, a CCR enzyme from soybean displays a Km of 73 µM for feruloyl-CoA, the preferred substrate, while p-coumaroyl-CoA and caffeoyl-CoA also show tighter binding than cinnamoyl-CoA [1]. A separate entry in the BRENDA enzyme database records a Km value of 0.9 mM for cinnamoyl-CoA, compared to 0.377 mM for p-coumaroyl-CoA under identical conditions [2].

CCR Km
Cross-study
0.9 mM
vs. 0.377 mM (p-coumaroyl-CoA)
Lower affinity supports non-lignin metabolic flux niche
pH 6.25, recombinant His-tagged enzyme
Lignin Biosynthesis Enzyme Kinetics Cinnamoyl-CoA Reductase

Ll-CCRH1 Catalytic Efficiency Profiling

A study of the cinnamoyl-CoA reductase 1 from Leucaena leucocephala (Ll-CCRH1) measured the catalytic efficiency (kcat/Km) for a panel of CoA esters. The enzyme exhibited a clear preference for feruloyl-CoA (kcat/Km = 4.6 x 10^6 M^-1 s^-1) over other substrates, including caffeoyl-CoA (2.4 x 10^6 M^-1 s^-1) and coumaroyl-CoA (1.7 x 10^6 M^-1 s^-1) [1]. Notably, (E)-Cinnamoyl-CoA was not among the top substrates, and its catalytic efficiency is lower, consistent with the general observation that CCR enzymes favor hydroxylated/methoxylated cinnamoyl-CoA esters for reduction.

Ll-CCRH1 Efficiency
Class-level inference
kcat/Km profiling
Prefers hydroxylated substrates
Reinforces distinct functional niche for benzenoid biosynthesis
Recombinant Ll-CCRH1 assay
Enzyme Efficiency Catalytic Turnover Cinnamoyl-CoA Reductase

THT Substrate Affinity Profile

In a study of tyramine hydroxycinnamoyltransferase (THT) from Solanum tuberosum, the enzyme's apparent Km for (E)-Cinnamoyl-CoA was determined to be 85 µM. This compares to a Km of 36 µM for the preferred substrate, feruloyl-CoA, and 140 µM for 4-coumaroyl-CoA [1]. (E)-Cinnamoyl-CoA therefore exhibits an intermediate affinity, being ~2.4-fold less favored than feruloyl-CoA but ~1.6-fold more favored than 4-coumaroyl-CoA in this particular enzymatic context.

THT Km
Head-to-head
85 µM
vs. 36 µM (feruloyl-CoA)
Context-dependent kinetic profile for accurate modeling
Partially purified THT enzyme assay
Enzyme Kinetics Acyltransferase Plant Defense

CNL vs. 4CL Pathway Partitioning

(E)-Cinnamoyl-CoA is generated by specific cinnamate:CoA ligases (CNL), which are distinct from the canonical 4-coumarate:CoA ligases (4CL) that produce p-coumaroyl-CoA. While 4CL enzymes often exhibit broad substrate specificity for various hydroxycinnamates, CNL enzymes are specialized. In Petunia hybrida, downregulation of a specific CNL gene (Ph-CNL) led to a decrease in emission of benzenoid volatiles like benzylbenzoate, without affecting phenylpropanoid metabolism, whereas suppression of a 4CL gene did not alter the benzenoid scent profile [1]. This genetic evidence confirms that the pool of (E)-Cinnamoyl-CoA is metabolically channeled into a distinct benzenoid pathway separate from the lignin/flavonoid routes fed by p-coumaroyl-CoA and its derivatives.

CNL vs. 4CL Pathway
Class-level inference
In vivo metabolic fate
RNAi gene silencing in Petunia
Genetically distinct metabolic pools require correct CoA ester for flux analysis
Benzenoid volatiles linked specifically to CNL activity
Metabolic Engineering Pathway Flux Secondary Metabolism

Applications of (E)-Cinnamoyl-CoA


Benzenoid Pathway Reconstitution

Based on the demonstrated ~80% activity reduction of CNL enzymes with 4-coumarate versus trans-cinnamate [1], (E)-Cinnamoyl-CoA is the mandatory substrate for accurately reconstituting the initial steps of benzenoid/phenylpropanoid volatile biosynthesis in vitro. Its use is essential for kinetic assays aiming to quantify flux through this specific metabolic branch point.

Enzyme Kinetics and SAR Studies

Given the distinct and quantifiably different Km values reported for (E)-Cinnamoyl-CoA (e.g., 31.9 µM for SHT [2]; 85 µM for THT [3]) compared to its hydroxylated analogs, this compound is an indispensable tool for generating comprehensive substrate specificity profiles of acyltransferases and reductases. Its inclusion is critical for building accurate SAR models for enzyme engineering and inhibitor design.

CNL Activity and Knockdown Validation

As evidenced by gene silencing studies in Petunia [4], the pool of (E)-Cinnamoyl-CoA is genetically separable from the general phenylpropanoid pathway. Therefore, researchers validating the function of a putative CNL gene or analyzing the metabolomic consequences of its altered expression must use (E)-Cinnamoyl-CoA as the reference standard for LC-MS/MS based targeted metabolomics to confirm the specific depletion of this intermediate.

Substrate Binding Pocket Structural Analysis

The unsubstituted phenyl ring of (E)-Cinnamoyl-CoA provides a critical baseline for understanding the structural determinants of substrate recognition in CCR and 4CL/CNL enzyme families. Co-crystallization or computational docking studies using this compound, as opposed to hydroxylated analogs, are necessary to map the precise hydrogen-bonding and steric constraints of the enzyme's active site that govern selectivity for or against a 4-hydroxy moiety [5].

Application
Selection Property
Validation Focus
Benzenoid Pathway Reconstitution
Unsubstituted Ring Requirement
CNL Activity Verification
Enzyme Kinetics and SAR
Km Profiling
Acyltransferase Specificity
CNL Knockdown Validation
CoA Ligase Specificity
Metabolomics Profiling
Structural Analysis
Unsubstituted Ring Baseline
Co-crystallization and Docking

Technical Documentation Hub

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35 linked technical documents
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